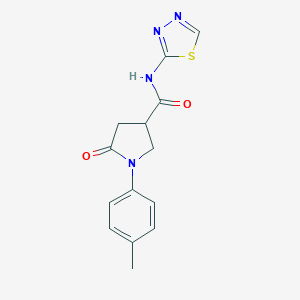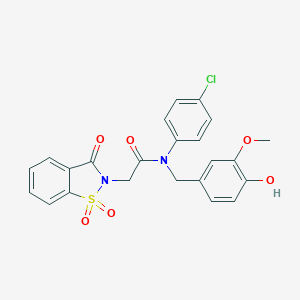![molecular formula C19H14N2O2S2 B278726 N-[2-(phenylsulfanyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278726.png)
N-[2-(phenylsulfanyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(phenylsulfanyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as PBTZ169 and has been synthesized using different methods.
Scientific Research Applications
PBTZ169 has shown potential applications in various fields of scientific research. It has been found to have antimicrobial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. PBTZ169 has also been found to have anti-tumor activity against various cancer cell lines. Moreover, PBTZ169 has shown potential as an inhibitor of protein tyrosine phosphatase 1B, a key enzyme involved in the regulation of insulin signaling.
Mechanism of Action
The mechanism of action of PBTZ169 is not completely understood. However, it has been suggested that PBTZ169 inhibits the growth of Mycobacterium tuberculosis by disrupting the integrity of its cell wall. PBTZ169 has also been found to induce apoptosis in cancer cells by inhibiting the activity of the protein phosphatase PP2A.
Biochemical and Physiological Effects:
PBTZ169 has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of Mycobacterium tuberculosis by disrupting its cell wall. PBTZ169 has also been found to induce apoptosis in cancer cells by inhibiting the activity of PP2A. Moreover, PBTZ169 has been found to reduce the levels of glucose in the blood by inhibiting the activity of protein tyrosine phosphatase 1B.
Advantages and Limitations for Lab Experiments
PBTZ169 has several advantages for lab experiments. It is easy to synthesize and has high purity and yield. PBTZ169 has also been found to have low toxicity. However, PBTZ169 has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous solutions. Moreover, PBTZ169 has poor stability in the presence of light and air.
Future Directions
There are several future directions for the research on PBTZ169. One of the future directions is to explore the potential of PBTZ169 as an antimicrobial agent against other bacterial species. Another future direction is to investigate the mechanism of action of PBTZ169 in more detail. Moreover, the potential of PBTZ169 as an anti-tumor agent needs to be further explored. Furthermore, the development of more stable and water-soluble derivatives of PBTZ169 could enhance its potential applications in various fields of scientific research.
Conclusion:
In conclusion, PBTZ169 is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It can be synthesized using different methods and has shown potential as an antimicrobial and anti-tumor agent. The mechanism of action of PBTZ169 is not completely understood, but it has been found to have several biochemical and physiological effects. PBTZ169 has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on PBTZ169, which could enhance its potential applications in various fields of scientific research.
Synthesis Methods
PBTZ169 can be synthesized using different methods. One of the most common methods is the reaction of 2-aminothiophenol with 2-bromoaniline in the presence of a base, followed by oxidation with hydrogen peroxide. This method yields PBTZ169 in high purity and yield.
properties
Product Name |
N-[2-(phenylsulfanyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide |
|---|---|
Molecular Formula |
C19H14N2O2S2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1,1-dioxo-N-(2-phenylsulfanylphenyl)-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C19H14N2O2S2/c22-25(23)18-13-7-4-10-15(18)19(21-25)20-16-11-5-6-12-17(16)24-14-8-2-1-3-9-14/h1-13H,(H,20,21) |
InChI Key |
BFIJLUOEYSDLKA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2NC3=NS(=O)(=O)C4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2NC3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278646.png)
![N-(5-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278647.png)
![1-(4-chlorophenyl)-5-oxo-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B278648.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278649.png)
![1-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B278650.png)
![2-Tert-butyl 4-ethyl 5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B278654.png)
![2-({5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(morpholin-4-yl)ethanone](/img/structure/B278655.png)
![N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B278665.png)




![ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B278674.png)
![2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate](/img/structure/B278678.png)